molecular formula C7H11IO2 B2917055 2-(Iodomethyl)-hexahydrofuro[2,3-c]furan CAS No. 2126160-04-9

2-(Iodomethyl)-hexahydrofuro[2,3-c]furan

Cat. No.: B2917055
CAS No.: 2126160-04-9
M. Wt: 254.067
InChI Key: KITVWEQNYBWYGB-UHFFFAOYSA-N
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Description

2-(Iodomethyl)-hexahydrofuro[2,3-c]furan is a unique organic compound belonging to the class of heterocyclic compounds It features a furan ring fused with a hexahydro structure and an iodomethyl group attached to it

Scientific Research Applications

2-(Iodomethyl)-hexahydrofuro[2,3-c]furan has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Iodomethyl)-hexahydrofuro[2,3-c]furan typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of iodine in the presence of a base to facilitate the cyclization and iodination process. For instance, the reaction of allyl-substituted cyclohex-2-enones with iodine can lead to the formation of the desired compound through aromatization and subsequent dehydroiodination .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-(Iodomethyl)-hexahydrofuro[2,3-c]furan can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

  • Substituted derivatives with various functional groups.
  • Oxidized or reduced forms of the original compound.
  • Cycloaddition adducts with enhanced structural complexity.

Mechanism of Action

The mechanism of action of 2-(Iodomethyl)-hexahydrofuro[2,3-c]furan involves its interaction with molecular targets through its reactive iodomethyl group. This group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The compound’s structure allows it to participate in multiple pathways, influencing cellular processes and potentially leading to therapeutic outcomes .

Comparison with Similar Compounds

Uniqueness: 2-(Iodomethyl)-hexahydrofuro[2,3-c]furan is unique due to its specific iodomethyl group, which imparts distinct reactivity and potential for diverse applications. Its fused ring structure also contributes to its stability and versatility in chemical reactions.

Properties

IUPAC Name

2-(iodomethyl)-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]furan
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11IO2/c8-2-6-1-5-3-9-4-7(5)10-6/h5-7H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KITVWEQNYBWYGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2COCC2OC1CI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11IO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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